N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties . Additionally, it can interact with DNA and proteins, leading to its anticancer effects .
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can be compared with other thiazole derivatives, such as:
- N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-18-9-6-16(7-10-18)12-20(24)23-21-22-19(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFAIJKLSIJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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